4-Aminonaphthalene-2-carboxylic acid
Overview
Description
4-Aminonaphthalene-2-carboxylic acid is an aromatic compound with the molecular formula C11H9NO2 It features a naphthalene ring system substituted with an amino group at the 4-position and a carboxylic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
From Naphthalene Derivatives: One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. Subsequent carboxylation at the 2-position yields this compound.
From 2-Naphthoic Acid Derivatives: Another approach is the direct amination of 2-naphthoic acid derivatives using suitable amination reagents under controlled conditions.
Industrial Production Methods: Industrial production typically involves multi-step synthesis starting from readily available naphthalene derivatives. The process includes nitration, reduction, and carboxylation steps, often optimized for yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
4-Aminonaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential role in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-aminonaphthalene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylic acid group can engage in ionic interactions and act as a proton donor. These interactions influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-Aminonaphthalene-1-carboxylic acid
- 4-Aminobenzoic acid
- 2-Aminobenzoic acid
Comparison: 4-Aminonaphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to 2-aminonaphthalene-1-carboxylic acid, it has different reactivity and potential applications due to the position of the functional groups. Similarly, while 4-aminobenzoic acid and 2-aminobenzoic acid share the amino and carboxylic acid functionalities, their simpler benzene ring structure results in different chemical behavior and uses.
Properties
IUPAC Name |
4-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLEARJBJRRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289623 | |
Record name | 4-aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-98-8 | |
Record name | NSC62421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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